

Spectroscopic and Biological Insights into 6-epi-Ophiobolin G: A Technical Overview

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Compound of Interest

Compound Name: 6-epi-ophiobolin G

Cat. No.: B15563034

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Introduction

6-epi-Ophiobolin G is a sesterterpenoid natural product belonging to the ophiobolin family, a class of metabolites produced by various fungi, particularly from marine and terrestrial environments.[1] Ophiobolins are characterized by a distinctive 5-8-5 fused tricyclic carbon skeleton and have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and phytotoxic effects. [2][3] This technical guide provides a comprehensive overview of the available spectroscopic data for **6-epi-ophiobolin G**, details the experimental protocols for its characterization, and explores its known biological activities.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₄ O ₂	[4]
Molecular Weight	366.5 g/mol	[4]
IUPAC Name	(1R,3S,7R,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.0 ^{3,7}]tetradeca-4,8-diene-8-carbaldehyde	[4]

Spectroscopic Data

The structural elucidation of **6-epi-ophiobolin G** was primarily achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of novel compounds. For **6-epi-ophiobolin G**, HRESIMS data confirms its molecular formula.

Ion	Calculated m/z	Found m/z	Reference
[M+Na] ⁺	-	-	Data not available in search results
Exact Mass	366.2559	-	[4]

Note: Specific found m/z values from experimental data were not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide the detailed connectivity and stereochemistry of the molecule. The following data is based on the initial characterization of **6-epi-ophiobolin G** isolated from the marine-derived fungus *Emericella varicolor* GF10.[1]

¹H and ¹³C NMR Spectroscopic Data for **6-epi-Ophiobolin G**

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	-	-
2	-	-
3	-	-
4	-	-
5	-	-
6	-	-
7	-	-
8	-	-
9	-	-
10	-	-
11	-	-
12	-	-
13	-	-
14	-	-
15	-	-
16	-	-
17	-	-
18	-	-
19	-	-
20	-	-
21	-	-
22	-	-
23	-	-

24	-	-
25	-	-

Note: A complete, tabulated set of ^1H and ^{13}C NMR chemical shifts and coupling constants for **6-epi-ophiobolin G** was not explicitly available in the provided search results. The structure was confirmed through 2D NMR experiments like COSY, HSQC, HMBC, and NOESY.[1][5]

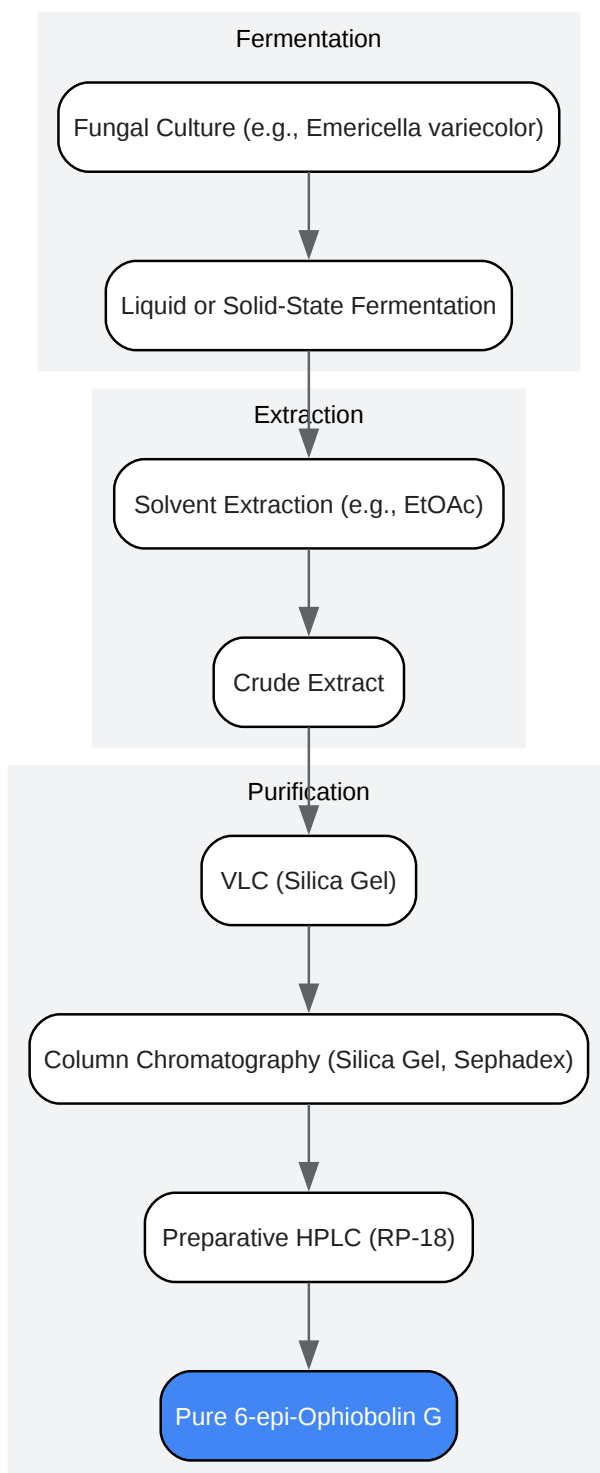
Experimental Protocols

The isolation and characterization of **6-epi-ophiobolin G** involve standard natural product chemistry techniques.

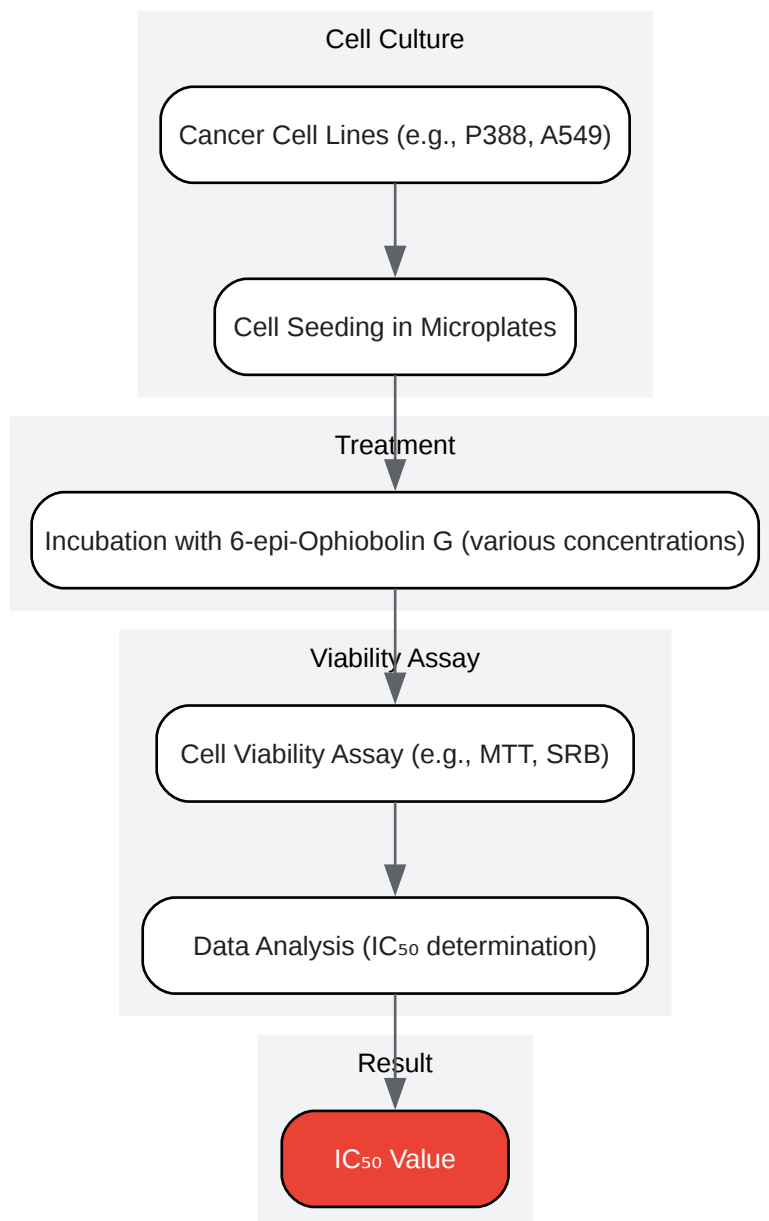
Isolation and Purification

A general workflow for the isolation of ophiobolins from fungal cultures is depicted below. The process typically involves fermentation of the producing organism, extraction of the culture broth and mycelium with organic solvents, followed by a series of chromatographic separations.

General Isolation Workflow for Ophiobolins



Cytotoxicity Evaluation Workflow



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